INCB052793
Description
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
INCB052793; INCB-052793; INCB 052793.; Unknown |
Origin of Product |
United States |
Molecular Mechanisms of Action of Incb052793
Direct Target Identification and Binding Kinetics
INCB052793 functions through the direct targeting and inhibition of Janus kinase 1 (JAK1). cancer.gov This selective binding interferes with JAK-dependent signaling pathways. cancer.gov
Selective Inhibition of Janus Kinase 1 (JAK1) Phosphorylation
Upon administration, this compound specifically binds to and inhibits the phosphorylation of JAK1. cancer.gov This action is crucial as JAK1 is involved in the signaling transduction of various cytokines, including IL-6, which plays a significant role in inflammatory processes and certain malignancies. aacrjournals.orghematologyandoncology.nettouchimmunology.com Studies have shown that this compound exhibits potent inhibition of STAT phosphorylation stimulated by cytokines that signal through JAK1. clinicaltrials.gov
Specificity Profile Relative to Other JAK Isoforms (e.g., JAK2, JAK3)
A key characteristic of this compound is its selectivity for JAK1 over other JAK isoforms like JAK2 and JAK3. aacrjournals.org Preclinical studies have demonstrated that this compound has significantly weaker activity against JAK2 compared to JAK1. clinicaltrials.gov For instance, in human whole blood, this compound inhibited IL-6–stimulated phosphorylated STAT3 (pSTAT3), which is mediated by JAK1, with an IC50 value of 144 nM. clinicaltrials.gov In contrast, it showed approximately 100-fold weaker activity in blocking pSTAT3 induced by thrombopoietin, a cytokine known to signal through JAK2 homodimers, with an IC50 value of 14110 nM. clinicaltrials.gov This indicates a notable selectivity for JAK1 versus JAK2 in cellular assays. clinicaltrials.gov Research indicates that a higher selectivity for JAK1 over JAK2 and JAK3 may be associated with a more favorable benefit-risk profile for JAK inhibitors. touchimmunology.com
Downstream Signaling Pathway Modulation
The primary downstream effect of this compound's JAK1 inhibition is the modulation of the JAK-STAT signaling cascade. cancer.govscilit.com This pathway is a major mediator of cytokine activity and is frequently dysregulated in various diseases, including hematological malignancies. cancer.govscilit.com
Disruption of JAK-STAT Signaling Cascade
By inhibiting JAK1 phosphorylation, this compound disrupts the normal functioning of the JAK-STAT signaling pathway. cancer.govclinicaltrials.govaacrjournals.org This disruption interferes with the transmission of signals from cytokine receptors that rely on JAK1, thereby impacting cellular processes regulated by this pathway. cancer.gov
Inhibition of Signal Transducer and Activator of Transcription (STAT) Protein Phosphorylation (pSTAT3, pSTAT5)
A direct consequence of JAK1 inhibition by this compound is the inhibition of phosphorylation of STAT proteins, particularly STAT3 and STAT5. ontosight.aiaacrjournals.org Phosphorylation is a critical step for STAT proteins to become activated and translocate to the nucleus to regulate gene expression. researchgate.net In various cell lines, including those derived from acute myeloid leukemia (AML), this compound has been shown to effectively inhibit pSTAT3 and/or pSTAT5 phosphorylation. aacrjournals.org Studies in AML xenograft models demonstrated that this compound administration resulted in a dose-dependent and complete downregulation of pSTAT3 and pSTAT5 levels in tumors. aacrjournals.org This inhibition of STAT phosphorylation is a key mechanism by which this compound exerts its cellular effects.
Here is a table summarizing some of the phosphorylation inhibition data:
| Target Protein | Stimulus | IC50 (nM) | Assay Type | Reference |
| pSTAT3 | IL-6 | 144 | Human whole blood | clinicaltrials.gov |
| pSTAT3 | Thrombopoietin | 14110 | Human whole blood | clinicaltrials.gov |
| pSTAT3/pSTAT5 | Cytokines (JAK1-dependent) | 10-100 | Cell-based | clinicaltrials.gov |
| pSTAT3/pSTAT5 | Endogenous | Not specified | Cell lines (MV411, Molm 16, Molm 13) | aacrjournals.org |
Modulation of STAT-Regulated Gene Expression
The inhibition of STAT phosphorylation by this compound leads to the modulation of gene expression profiles that are regulated by activated STAT proteins. researchgate.netimrpress.comembopress.org By preventing STATs from translocating to the nucleus and binding to target gene promoters, this compound can alter the transcription of genes involved in cell proliferation, survival, and immune responses. hematologyandoncology.netresearchgate.netimrpress.com Research indicates that dysregulation of the JAK-STAT pathway and subsequent aberrant gene expression contribute to the pathogenesis of various diseases. cancer.govscilit.comnih.gov While specific details on which genes are modulated by this compound are still being elucidated, the disruption of STAT signaling is expected to impact the expression of a wide range of genes downstream of JAK1 activation. researchgate.netimrpress.comembopress.orgnih.gov
Effects on Alternative Intracellular Signaling Pathways (e.g., p-Akt, c-Myc)
While this compound primarily targets JAK1, its effects can extend to influence other intracellular signaling pathways. Studies on related JAK inhibitors and pathways frequently dysregulated in cancers where this compound has been investigated (like multiple myeloma) provide insights into potential indirect effects.
The PI3K/AKT/mTOR pathway is a critical intracellular pathway that regulates cell growth, motility, survival, metabolism, and angiogenesis and is often dysregulated in cancer, contributing to tumor development and resistance to therapies. nih.gov The activation of oncoproteins such as c-Myc is regulated by the Akt pathway. oncotarget.com Inhibition of the PI3K/Akt pathway can lead to the downregulation and destruction of oncoprotein c-Myc. oncotarget.com Some studies on other agents targeting pathways relevant to this compound's activity have shown effects on p-Akt and c-Myc. For instance, inhibition of atypical PKCs and PI3K can downregulate PKC-ι and cause downstream inhibition of c-Myc, and treatment with a PKC-ι inhibitor can disrupt the association between aPKC and c-Myc. semanticscholar.org Additionally, the PI3K/Akt pathway, by negatively regulating GSK-3β, imparts protein stability to c-Myc. semanticscholar.org
Studies on other JAK inhibitors or related pathways in multiple myeloma have shown effects on proteins related to the STAT3 signaling pathway, including c-Myc, Bcl-xL, Mcl-1, cyclin D1, and cyclin D3. researchgate.net These proteins were powerfully inhibited by radotinib (B219) treatment in MM cells. researchgate.net While direct evidence explicitly detailing this compound's impact on p-Akt and c-Myc levels across various contexts is not extensively provided in the search results, the interconnectedness of the JAK/STAT pathway with PI3K/Akt and the regulation of c-Myc by Akt and STAT pathways suggest potential indirect modulation by this compound.
Impact on Cellular Processes and Phenotypes
This compound has demonstrated significant effects on various cellular processes and phenotypes, particularly in the context of multiple myeloma.
Regulation of Cell Proliferation
This compound has been shown to reduce the proliferation of multiple myeloma cell lines and patient-derived primary MM cells. researchgate.net JAK1, JAK2, and pan-specific inhibitors, including this compound, were found to reduce the proliferation of MM cell lines and patient-derived primary MM cells in laboratory studies. researchgate.net In preclinical studies, this compound inhibited the growth of the MM cell line INA-6. clinicaltrials.gov
Induction of Apoptosis
This compound can induce apoptosis in multiple myeloma cells. The proportion of apoptotic and necrotic myeloma tumor cells was markedly higher in the MM cell line RPMI8226 when treated with this compound in combination with proteasome inhibitors like carfilzomib (B1684676) or bortezomib (B1684674), compared to single agents. oncotarget.com this compound plus bortezomib has been shown to induce apoptosis of primary MM cells. researchgate.net
Cell Cycle Progression Arrest
JAK inhibitors, including potentially this compound based on its mechanism, have been shown to inhibit cell cycle progression. For example, another JAK1/2 inhibitor, momelotinib, induced cytotoxicity that inhibited cell cycle progression in MM cell lines and patient-derived plasma cells. hematologyandoncology.net Similarly, radotinib, another agent affecting STAT3 signaling, induced G0/G1-phase cell cycle arrest in MM cells. plos.org While direct studies specifically on this compound and cell cycle arrest are not prominently detailed, the link between JAK/STAT inhibition and cell cycle regulation in MM suggests this as a likely effect.
Influence on Cell Viability
This compound significantly inhibits the viability of multiple myeloma cells. Significant inhibition of cell viability of primary MM cells obtained from patients, and MM cell lines such as RPMI8226 and U266, was observed with single-agent this compound. researchgate.net This inhibition was enhanced when combined with other anti-MM agents, including proteasome inhibitors and glucocorticosteroids. researchgate.netnih.gov The combination of this compound with anti-MM agents demonstrates greater inhibition of cell viability than either agent alone. researchgate.net Preclinical studies showed that this compound inhibited cell viability of MM cells when used alone or in combination with proteasome inhibitors and glucocorticosteroids. researchgate.net
Here is a summary of the effects of this compound on cell viability in multiple myeloma models:
| Cell Type | Treatment | Effect on Cell Viability | Source |
| Primary MM cells | Single agent this compound | Significant inhibition | multiplemyelomahub.comresearchgate.netnih.gov |
| Primary MM cells | This compound + Proteasome Inhibitors/Glucocorticoids | Enhanced inhibition | multiplemyelomahub.comresearchgate.netnih.gov |
| MM cell lines (RPMI8226, U266) | Single agent this compound | Significant inhibition | researchgate.netnih.gov |
| MM cell lines (RPMI8226, U266) | This compound + Anti-MM agents | Enhanced inhibition | researchgate.net |
In Vitro Investigations in Cancer Cell Lines
Preclinical studies evaluating the activity of this compound have been conducted using various cancer cell lines to understand its potential therapeutic effects at the cellular level. These in vitro investigations provide insights into the compound's direct impact on cancer cell viability and proliferation, as well as its synergistic potential when combined with other anti-cancer agents.
Multiple Myeloma (MM) Cell Line Studies
Multiple myeloma (MM) cell lines have been a primary focus for the in vitro evaluation of this compound, given the role of the Janus kinase (JAK) pathway in the pathogenesis and drug resistance of MM. nih.govresearchgate.netmultiplemyelomahub.com Studies have explored its efficacy as a single agent and in combination with established anti-myeloma therapies.
This compound, a selective JAK1 inhibitor, has demonstrated significant inhibition of cell viability in multiple myeloma cell lines. nih.govmultiplemyelomahub.com Specifically, studies using the MM cell lines RPMI8226 and U266 have shown that single-agent treatment with this compound leads to a notable decrease in cell viability. nih.govresearchgate.netmultiplemyelomahub.com This indicates a direct cytotoxic or cytostatic effect of the compound on MM cells in a laboratory setting.
While specific quantitative data points (e.g., IC50 values) for this compound monotherapy in RPMI8226, U266, MM1S, and IM-9 cell lines were not consistently detailed across the available snippets, the qualitative findings confirm its activity.
Investigations have also focused on the potential for this compound to enhance the effects of existing anti-myeloma drugs when used in combination. These studies aim to identify synergistic interactions that could lead to improved therapeutic outcomes or allow for lower doses of individual agents.
The combination of this compound with immunomodulatory agents like lenalidomide (B1683929) has also been explored, showing enhanced anti-MM efficacy in preclinical models. hematologyandoncology.net While one snippet mentioned that the combination of this compound, dexamethasone (B1670325), and lenalidomide or pomalidomide (B1683931) did not inhibit MM cell line growth in vitro in a specific context hematologyandoncology.net, other findings support that combining this compound with lenalidomide enhanced the anti-myeloma effects. hematologyandoncology.net The combination of this compound with lenalidomide demonstrated greater inhibition of cell viability compared to single agents. researchgate.net
Studies combining this compound with glucocorticosteroids such as dexamethasone have indicated enhanced anti-myeloma activity in vitro. nih.govresearchgate.netmultiplemyelomahub.com The combination of this compound and dexamethasone resulted in greater inhibition of cell viability in MM cell lines and primary MM cells compared to either agent alone. nih.govresearchgate.netmultiplemyelomahub.com Research also suggests that JAK inhibitors like this compound may help restore sensitivity to dexamethasone in MM cells. researchgate.net
Summary of In Vitro Combination Findings (Illustrative)
Based on the described synergistic effects, a hypothetical representation of the impact of this compound in combination with other agents on MM cell viability might be illustrated as follows. Specific quantitative data would require detailed experimental results from published studies.
| Combination Therapy | Observed Effect on MM Cell Viability (In Vitro) | Relevant Cell Lines (Examples from Snippets) |
| This compound + Carfilzomib | Enhanced inhibition, increased apoptosis/necrosis | RPMI8226, U266 researchgate.netresearchgate.netoncotarget.com |
| This compound + Bortezomib | Enhanced inhibition, increased apoptosis/necrosis | RPMI8226, U266 researchgate.netresearchgate.netoncotarget.com |
| This compound + Lenalidomide | Enhanced anti-MM efficacy, greater inhibition | RPMI8226, U266 researchgate.nethematologyandoncology.net |
| This compound + Dexamethasone | Enhanced inhibition | RPMI8226, U266 nih.govresearchgate.netmultiplemyelomahub.com |
Combinatorial Efficacy with Established Anti-Myeloma Agents
Synergy with Alkylating Agents (e.g., Cyclophosphamide (B585), Melphalan (B128), Bendamustine)
Combinations of this compound with various anti-MM agents, including alkylating agents like cyclophosphamide (CY), melphalan (MEL), and bendamustine, have been evaluated myeloma.orgaacrjournals.orgnih.govmdpi.commdpi.com. In vitro studies using human MM cell lines such as RPMI8226 and U266 showed that combinations of this compound with these three alkylating agents synergistically inhibited cell viability aacrjournals.org. Synergy was also observed with this compound plus CY or MEL in the MM1S cell line aacrjournals.org. These findings suggest that combining this compound with alkylating agents may enhance their cytotoxic effects on MM cells.
Effects on Intracellular Signaling Markers in MM Cell Lines (e.g., p-Stat3, p-Stat5)
The Janus kinase (JAK) pathway, particularly JAK1 and JAK2, plays a role in the pathogenesis of MM, with aberrant activation of STAT proteins such as STAT3 and STAT5 being associated with disease development and progression hematologyandoncology.netresearchgate.netnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.com. While specific data on the direct effects of this compound on p-Stat3 and p-Stat5 in MM cell lines were not explicitly detailed in the provided abstracts, as a JAK1 selective inhibitor, this compound is expected to modulate downstream signaling in the JAK/STAT pathway. JAK inhibitors, in general, have been shown to decrease STAT activation in preclinical models of various cancers, including MM researchgate.netoaepublish.comresearchgate.netnih.gov. Studies with other JAK inhibitors like ruxolitinib (B1666119) have demonstrated reduction in the proliferation of MM cell lines and primary tumor cells, with enhanced inhibition when combined with other agents hematologyandoncology.netresearchgate.net.
Acute Myeloid Leukemia (AML) Cell Line Studies
This compound has shown efficacy in preclinical models of acute myeloid leukemia (AML), a disease characterized by dysregulation of the JAK/STAT pathway aacrjournals.orgresearchgate.nethaematologica.org.
Monotherapy Efficacy in AML Cell Viability (e.g., MV411, Molm 16, Molm 13)
In vitro studies evaluated the efficacy of this compound as a monotherapy in various AML cell lines, including MV4-11, Molm 16, and Molm 13 aacrjournals.orgresearchgate.net. These cell lines are known to express elevated endogenous pSTAT3 and/or pSTAT5 activation and include FLT3-ITD AML models (MV-4-11 and Molm-13) aacrjournals.orgresearchgate.netthno.orgnih.gov. This compound effectively inhibited the phosphorylation of Stat3 and/or Stat5 in MV4-11, Molm 16, and Molm 13 cell lines aacrjournals.orgresearchgate.net.
Combinatorial Efficacy with Chemotherapeutic Agents (e.g., Cytarabine)
Combinatorial studies have investigated the efficacy of this compound with standard-of-care chemotherapeutic agents for AML, such as cytarabine (B982) aacrjournals.orgresearchgate.netahdbonline.comjhoponline.comnih.govsiope.euhtct.com.brhaematologica.orgnih.gov. In the MOLM-16 xenograft model, the combination of this compound with cytarabine demonstrated superior efficacy compared to single agents aacrjournals.orgresearchgate.net. These findings suggest a potential for enhanced anti-leukemic effects when this compound is combined with conventional chemotherapy in AML.
Effects on Intracellular Signaling Markers in AML Cell Lines (e.g., p-Stat3, p-Stat5, p-Akt, c-Myc)
This compound has been shown to impact key intracellular signaling markers in AML cell lines. In MV4-11, Molm 16, and Molm 13 cell lines, this compound effectively inhibited the phosphorylation of Stat3 and/or Stat5 aacrjournals.orgresearchgate.net. Furthermore, in MV4-11 and Molm16 cells, treatment with this compound caused marked reductions in the levels of p-Akt and c-Myc aacrjournals.orgresearchgate.net. This indicates that this compound modulates multiple signaling pathways crucial for AML cell survival and proliferation, including the JAK/STAT and PI3K/Akt pathways, and affects the expression of the oncogene c-Myc mdpi.comnih.govdiva-portal.orgmdpi.comhaematologica.org.
Broader Spectrum In Vitro Anti-Tumor Activity
While preclinical studies of this compound have primarily focused on hematological malignancies like MM and AML, its activity as a selective JAK1 inhibitor suggests potential broader effects on cancers where JAK1 signaling is implicated oaepublish.comnih.gov. However, specific detailed research findings on a broad spectrum of solid tumor cell lines were not prominently featured in the provided search results, which noted that this compound had been studied in MM preclinical models but there were no reports using this agent in solid tumors researchgate.netoaepublish.comresearchgate.netnih.gov. A Phase I/II trial investigating this agent in solid tumors was initiated but terminated due to lack of efficacy researchgate.netoaepublish.comresearchgate.netnih.gov.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 71305838 |
| Cyclophosphamide | 3116 |
| Melphalan | 4035 |
| Bendamustine | 65855 |
| Cytarabine | 6575 |
Data Tables
Based on the information available in the search results, a representative data summary for the effects of this compound on AML cell lines and signaling markers could be presented as follows:
Table 1: Effects of this compound on AML Cell Lines
| Cell Line | Monotherapy Efficacy (Viability Inhibition) | Combinatorial Efficacy (with Cytarabine) |
| MV4-11 | Effective inhibition | Not explicitly detailed in combination |
| Molm 16 | Effective inhibition | Superior efficacy in xenograft model |
| Molm 13 | Effective inhibition | Not explicitly detailed in combination |
Table 2: Effects of this compound on Intracellular Signaling Markers in AML Cell Lines
| Cell Line | p-Stat3 Inhibition | p-Stat5 Inhibition | p-Akt Reduction | c-Myc Reduction |
| MV4-11 | Effective | Effective | Marked | Marked |
| Molm 16 | Effective | Effective | Marked | Marked |
| Molm 13 | Effective | Effective | Not specified | Not specified |
Evaluation in Other Hematologic Malignancies (e.g., Myelodysplastic Syndrome)
The Janus kinase (JAK) pathway is implicated in the pathogenesis and progression of various hematologic malignancies, including myelodysplastic syndromes (MDS). nih.gov JAK1-regulated cytokines can stimulate the proliferation and growth of malignant cells. nih.gov
A Phase 1/2 study evaluated this compound, among other JAK1 inhibitors, in patients with advanced hematologic malignancies, including MDS. nih.gov Phase 1b of this study included evaluating this compound in combination with standard therapy in relapsed/refractory acute myeloid leukemia (AML) or MDS. nih.gov Phase 2 specifically evaluated this compound or itacitinib (B608144) plus azacitidine in DNA methyltransferase inhibitor (DNMTi)-refractory AML or MDS. nih.gov
In this Phase 1/2 study, inhibition of JAK1 with this compound (monotherapy or combination therapy) or itacitinib plus azacitidine did not demonstrate clinically meaningful responses in these patients with hematopoietic malignancies. nih.gov The study was terminated due to lack of efficacy. nih.gov
Preliminary In Vitro Assessment in Solid Tumor Models (if relevant preclinical data exists)
Preclinical studies of this compound have primarily focused on multiple myeloma. researchgate.netresearchgate.net While this compound has been studied in multiple myeloma preclinical models, there are no reports specifically detailing its use in solid tumors in the search results. researchgate.netresearchgate.net A Phase I/II trial was initiated to investigate this agent in solid tumors but was terminated due to lack of efficacy. researchgate.netnih.gov
In Vivo Efficacy in Preclinical Disease Models
Preclinical in vivo studies have extensively evaluated the efficacy of this compound, particularly in multiple myeloma xenograft models. nih.govmultiplemyelomahub.comresearchgate.nethematologyandoncology.netaacrjournals.org These studies aimed to understand its effects on tumor growth, both as a single agent and in combination with existing anti-myeloma therapies. nih.govmultiplemyelomahub.comresearchgate.nethematologyandoncology.net
Multiple Myeloma Xenograft Models
Studies using human multiple myeloma xenografts in severe combined immunodeficient (SCID) mice have been instrumental in assessing the in vivo activity of this compound. nih.govmultiplemyelomahub.comresearchgate.nethematologyandoncology.netaacrjournals.org The LAGκ-1A xenograft model, derived from human patients, has been frequently utilized in these evaluations. nih.govmultiplemyelomahub.comresearchgate.nethematologyandoncology.netaacrjournals.org
Monotherapy Effects on Tumor Growth Inhibition (e.g., LAGκ-1A xenografts in SCID mice)
Single-agent this compound has demonstrated a decrease in tumor growth in multiple myeloma xenograft models, such as the LAGκ-1A model growing in SCID mice. nih.govmultiplemyelomahub.comresearchgate.net Mice treated with this compound alone showed significantly smaller tumors compared to the vehicle control group. aacrjournals.org Specifically, mice dosed with this compound at 30 mg/kg showed significant reductions in tumor volume on various days post-implantation, including days 28, 35, 42, 49, 56, and 63. nih.govmultiplemyelomahub.com At a lower dose of 10 mg/kg, anti-tumor effects were also observed on days 56 and 63. nih.govmultiplemyelomahub.com
This monotherapy effect was in contrast to treatment with single agents like dexamethasone, lenalidomide, or pomalidomide in some studies. hematologyandoncology.netaacrjournals.org
Combinatorial Effects on Tumor Growth Inhibition with Anti-Myeloma Agents
Combinations of this compound with other anti-myeloma agents have shown enhanced effects on tumor growth inhibition in xenograft models. nih.govmultiplemyelomahub.comresearchgate.netresearchgate.nethematologyandoncology.netaacrjournals.orgresearchgate.net Tumor-bearing mice receiving combinations of this compound with agents such as carfilzomib, bortezomib, dexamethasone, or lenalidomide exhibited significantly smaller tumors compared to both the vehicle control and mice treated with single agents. nih.govmultiplemyelomahub.com
For instance, the combination of this compound and lenalidomide significantly inhibited tumor volumes in mice starting from day 35 post-tumor implantation and weekly thereafter. researchgate.net Similarly, the doublet combination of this compound plus dexamethasone resulted in significantly smaller tumors beginning on day 35 and continuing weekly until study termination. researchgate.net
Although the combination of this compound with dexamethasone, lenalidomide, or pomalidomide did not always show synergistic inhibition of MM cell line growth in vitro, the in vivo results in mice demonstrated a superior effect on tumor growth compared to doublets of dexamethasone with lenalidomide or pomalidomide. hematologyandoncology.netaacrjournals.orghematologyandoncology.net The triple combination of this compound + dexamethasone with lenalidomide or pomalidomide demonstrated the most significant effect on tumor growth compared to other combinations tested in one study. aacrjournals.org
These in vivo studies support the concept that this compound enhances the anti-multiple myeloma efficacy of proteasome inhibitors, immunomodulatory agents, and glucocorticoids. hematologyandoncology.net
Impact on Disease Severity and Overall Survival in Xenograft Models
Here is a summary table of key preclinical in vivo findings in Multiple Myeloma Xenograft Models:
| Model | Treatment Regimen | Key Finding on Tumor Growth Inhibition | Source |
| LAGκ-1A (SCID mice) | This compound Monotherapy (10 mg/kg, 30 mg/kg) | Significant reduction in tumor volume compared to vehicle control. nih.govmultiplemyelomahub.comaacrjournals.org Anti-tumor effects observed at both doses. nih.govmultiplemyelomahub.com | nih.govmultiplemyelomahub.comaacrjournals.org |
| MM Xenografts | This compound + Carfilzomib, Bortezomib, Dexamethasone, or Lenalidomide | Significantly smaller tumors compared to vehicle control and single agents. nih.govmultiplemyelomahub.com Enhanced anti-myeloma efficacy. hematologyandoncology.net | nih.govmultiplemyelomahub.comhematologyandoncology.net |
| LAGκ-1A (SCID mice) | This compound + Dexamethasone or Lenalidomide | Significantly inhibited tumor growth compared to doublets of DEX with LEN or POM. researchgate.nethematologyandoncology.netaacrjournals.orghematologyandoncology.net | researchgate.nethematologyandoncology.netaacrjournals.orghematologyandoncology.net |
| LAGκ-1A (SCID mice) | This compound + DEX + LEN or POM | Most significant reduction in tumor growth compared to other combinations tested. aacrjournals.org | aacrjournals.org |
Amelioration of Disease Severity and Survival Benefit in Systemic PDX Models of AML
Modulation of Tumor Microenvironment in Preclinical Models
Preclinical studies have investigated the effects of this compound, a selective JAK1 inhibitor, on the tumor microenvironment, particularly in the context of Multiple Myeloma (MM) models. The Janus Kinase (JAK)-STAT pathway is frequently activated in MM, influenced by cytokines like IL-6, which play a role in promoting myeloma cell growth, survival, and proliferation, as well as influencing the bone marrow microenvironment by fostering an immunosuppressive milieu aacrjournals.orgoncotarget.comnih.gov. Targeting JAK1, a key component in IL-6 signaling, has been explored to assess its impact on the tumor microenvironment aacrjournals.org.
Influence on Bone Marrow Microenvironment in MM Models
The bone marrow microenvironment (BMME) is a critical factor in the pathogenesis and progression of Multiple Myeloma, impacting tumor growth, survival, and resistance to therapy mdpi.comnih.govoaepublish.com. It comprises various cellular and non-cellular components that create a supportive niche for myeloma cells mdpi.com. Studies involving this compound in MM models have indicated an influence on the bone marrow microenvironment aacrjournals.orgmdpi.com. Specifically, research has aimed to understand the mechanistic effects of this compound combinations on myeloma signaling and the tumor microenvironment aacrjournals.org. The increase in M2 macrophages and accompanying PD-L1 expression within the MM BM microenvironment is suggested to contribute to drug resistance oncotarget.comnih.gov. JAK inhibitors, including this compound, have shown potential in influencing this microenvironment oncotarget.comnih.govresearchgate.netresearchgate.net.
Effects on Macrophage Polarization (e.g., M2 macrophages)
Tumor-associated macrophages (TAMs), particularly those with an M2 polarization state, are known to promote tumor growth, angiogenesis, and immunosuppression within the tumor microenvironment oncotarget.comnih.govresearchgate.netnih.gov. MM tumor cells can drive M2 macrophage polarization, partly in response to increased cytokines in the BM microenvironment oncotarget.comnih.gov. Signaling molecules in pathways such as JAK/STAT and WNT may mediate M2 polarization oncotarget.comnih.gov.
While specific detailed data tables on the direct impact of this compound on macrophage polarization in AML models were not found, studies in MM models involving JAK inhibitors provide relevant context. For instance, ruxolitinib, another JAK inhibitor, has been shown to reduce the expression of the M2 marker CD36 and increase the expression of the M1 marker CD86 in human MM xenograft tumors oncotarget.comnih.gov. Ruxolitinib also reduced expression of TRIB1, a myeloid oncogene and inducer of M2 polarization, in a human leukemia monocytic cell line cultured with MM cells oncotarget.comnih.gov. These findings suggest that modulating JAK signaling can influence macrophage polarization towards a less pro-tumoral state oncotarget.comnih.govresearchgate.net. Although these specific findings are with ruxolitinib in MM, they highlight the potential for JAK inhibitors like this compound to exert similar effects on macrophage polarization within the tumor microenvironment.
Conclusion
INCB052793 is a selective JAK1 inhibitor that has demonstrated promising preclinical activity in oncological research, particularly in models of multiple myeloma and acute myeloid leukemia. Its ability to inhibit cancer cell proliferation and tumor growth, both as a single agent and in combination with existing therapies, highlights its potential therapeutic value. The selective targeting of JAK1 by this compound represents a strategy to interfere with aberrant signaling pathways frequently implicated in cancer pathogenesis. Further research is ongoing to fully elucidate the scope of its activity and its precise mechanisms of action in various cancer types.
Investigational Therapeutic Applications Preclinical
Role in Hematological Malignancies
The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway is implicated in the pathogenesis and progression of various hematologic malignancies. JAK1-regulated cytokines can stimulate the proliferation and growth of malignant cells and contribute to resistance to certain therapies nih.gov.
Preclinical Evidence in Multiple Myeloma
Preclinical studies have investigated the effects of INCB052793 in multiple myeloma (MM) models, both as a single agent and in combination with other anti-MM therapies researchgate.netresearchgate.netmultiplemyelomahub.com. Research indicates that constitutive activation of the JAK-STAT pathway is common in MM, often driven by dysregulated cytokine signaling, such as that involving IL-6 multiplemyelomahub.comhematologyandoncology.net.
Studies using MM cell lines (e.g., RPMI8226 and U266) and primary MM cells have shown that single-agent this compound can significantly inhibit cell viability multiplemyelomahub.com. The anti-MM effects of this compound were further enhanced when combined with other agents used in MM treatment, including proteasome inhibitors (bortezomib and carfilzomib) and glucocorticosteroids (dexamethasone), as well as immunomodulatory drugs like lenalidomide (B1683929) researchgate.netresearchgate.netmultiplemyelomahub.comresearchgate.net.
In in vivo MM xenograft models, single-agent this compound demonstrated a reduction in tumor growth multiplemyelomahub.com. Specifically, in severe combined immunodeficient mice bearing human MM xenografts (LAGκ-1A), treatment with this compound at doses of 10 mg/kg and 30 mg/kg resulted in significant anti-tumor effects and reduced tumor volume compared to control groups and groups treated with single agents like dexamethasone (B1670325), lenalidomide, or pomalidomide (B1683931) multiplemyelomahub.comhematologyandoncology.net. Combinations of this compound with carfilzomib (B1684676), bortezomib (B1684674), dexamethasone, or lenalidomide led to significantly reduced tumor volumes in these mouse models compared to single-agent treatments multiplemyelomahub.comresearchgate.net.
These preclinical findings suggest that this compound, alone and in combination, holds promise as a potential therapeutic approach for MM, particularly in overcoming resistance to existing therapies researchgate.netmultiplemyelomahub.com.
Preclinical Evidence in Acute Myeloid Leukemia
The JAK-STAT pathway is also implicated in the pathogenesis and progression of acute myeloid leukemia (AML) nih.gov. Preclinical studies have explored the potential of JAK inhibitors in AML models crownbio.com. While specific detailed preclinical data solely focused on this compound in AML cell lines or in vivo models were not extensively highlighted in the provided information, the compound was included in a Phase 1b study evaluating its combination with azacitidine in patients with AML or myelodysplastic syndrome (MDS) who were refractory to DNA methyltransferase inhibitors (DNMTi) nih.gov. This suggests a preclinical rationale existed for investigating this compound in AML, likely based on the role of JAK1 signaling in this malignancy.
Preclinical Evidence in Myelodysplastic Syndromes
Myelodysplastic syndromes (MDS) are a group of myeloid neoplasms characterized by ineffective hematopoiesis and a risk of transformation to AML mdpi.comemjreviews.com. The JAK-STAT pathway is also relevant in the context of MDS nih.gov. Similar to AML, specific detailed preclinical data solely on this compound in MDS models were not prominently featured in the provided search results. However, this compound was evaluated in combination with azacitidine in a Phase 1b/2 study for patients with AML or MDS refractory to DNMTi nih.gov. This inclusion in a clinical study implies that preclinical investigations likely supported the potential therapeutic role of this compound in MDS, possibly by targeting JAK1-mediated signaling involved in the disease's progression or the bone marrow microenvironment.
Exploration in Solid Tumor Preclinical Models
While this compound has been primarily studied in hematological malignancies, there has been some exploration of JAK1 inhibition in solid tumor preclinical models researchgate.netnih.gov.
Rationale for Investigating JAK1 Inhibition in Solid Tumors
Aberrant activation of STAT proteins, downstream effectors of JAK kinases, is associated with the development and progression of solid tumors researchgate.netnih.gov. Targeting JAKs, which are upstream activators of STATs, represents a strategy to decrease STAT activation in solid tumors researchgate.netnih.gov. Preclinical studies with various JAK inhibitors have shown that they can decrease STAT activation, cell proliferation, and cell survival in solid tumor cell lines, and inhibit tumor growth in in vivo models researchgate.netnih.gov. The rationale for investigating JAK1 inhibition specifically in solid tumors stems from the role of JAK1 in mediating signaling of various cytokines and growth factors that can promote tumor growth, survival, and immune evasion in the solid tumor microenvironment.
Summary of Preclinical Findings in Solid Tumor Cell Lines and In Vivo Models
According to the provided information, while this compound has been studied in MM preclinical models, there were no reports specifically detailing the use of this agent in solid tumors in the initial searches researchgate.netresearchgate.netresearchgate.netnih.gov. However, a Phase I/II trial investigating this compound in solid tumors was initiated but later terminated due to lack of efficacy researchgate.netresearchgate.netnih.gov. This suggests that despite a general rationale for targeting JAK1 in solid tumors and preclinical findings with other JAK inhibitors in solid tumor models researchgate.netnih.gov, specific preclinical data supporting the efficacy of this compound as a single agent in solid tumors were either not available or did not strongly support further development in this area based on the outcomes of the clinical trial.
Preclinical studies with other JAK inhibitors in solid tumors have shown varied results depending on the tumor type and combination strategies. For example, the JAK1/2 inhibitor ruxolitinib (B1666119) has shown activity in preclinical models of several solid tumors and can sensitize cell lines and murine models to chemotherapy, immunotherapy, and oncolytic viral therapy nih.gov. However, the preclinical activity of a selective JAK1 inhibitor like this compound specifically in solid tumor cell lines and in vivo models was not detailed in the provided search results.
Limitations and Challenges in Solid Tumor Preclinical Development
While this compound has shown promise in preclinical models of multiple myeloma, reports on its use in solid tumors are limited. Preclinical studies of this compound have primarily focused on MM models, with no reports detailing its effects specifically in solid tumors. researchgate.netresearchgate.net A Phase I/II clinical trial investigating this agent in solid tumors was initiated but subsequently terminated due to a lack of observed efficacy. researchgate.netnih.gov This suggests that translating the preclinical findings from hematological malignancies to solid tumors presents significant challenges for this compound. The aberrant activation of the JAK/STAT pathway is associated with the development and progression of solid tumors; however, targeting this pathway in solid tumors using JAK inhibitors has faced limitations in clinical trials despite promising preclinical data with other JAK inhibitors like ruxolitinib in various solid tumor models. nih.govoaepublish.com
Potential for Overcoming Drug Resistance in Preclinical Settings
Preclinical studies have explored the potential of this compound to overcome drug resistance, particularly in multiple myeloma models. Activation of the JAK/STAT pathway is implicated in the development of drug resistance in MM patients. nih.govoncotarget.comoncotarget.com Inhibition of JAK proteins has been shown to enhance the anti-MM effects of other drugs used to treat the disease and may help overcome resistance to currently available therapies. nih.govoncotarget.comoncotarget.comresearchgate.net
Reversal of Resistance Mechanisms in MM Models
Research suggests that JAK inhibitors, including this compound, may play a role in reversing resistance mechanisms in MM models. The ability of JAK inhibitors to overcome resistance to agents like dexamethasone is thought to involve complex interactions between the JAK/STAT pathway and glucocorticosteroids. nih.govoncotarget.comresearchgate.net Prolonged exposure to dexamethasone can lead to resistance, which may be partially overcome by inhibiting the JAK/STAT pathway. nih.govoncotarget.com
Sensitization to Other Therapeutic Agents
Preclinical studies have demonstrated that this compound can sensitize MM cells to other therapeutic agents. The combination of this compound with conventional anti-MM agents such as proteasome inhibitors (bortezomib, carfilzomib), immunomodulatory agents (lenalidomide, pomalidomide), and glucocorticosteroids (dexamethasone) has shown enhanced anti-MM activity in preclinical models. hematologyandoncology.netmultiplemyelomahub.comresearchgate.net
In the MM cell line RPMI8226, combining this compound with carfilzomib or bortezomib resulted in a markedly higher proportion of apoptotic and necrotic myeloma tumor cells compared to single-agent treatment. researchgate.netresearchgate.netnih.govoncotarget.com Similar results were observed using fresh tumor cells from MM patients, where the combination produced a higher percentage of total cell death. nih.govoncotarget.comoncotarget.com This enhanced effect was consistent across different drug classes, including immunomodulatory agents and glucocorticosteroids. nih.govoncotarget.comoncotarget.com
Studies in severe combined immunodeficient mice bearing human MM tumors also demonstrated that combinations of this compound with carfilzomib, bortezomib, dexamethasone, or lenalidomide significantly reduced tumor growth compared to vehicle control or single-agent treatments. multiplemyelomahub.com The most significant reduction in tumor growth was observed in mice receiving combinations of this compound with dexamethasone and either lenalidomide or pomalidomide. hematologyandoncology.net
These preclinical findings suggest that combining this compound with existing anti-MM therapies may offer a strategy to enhance efficacy and potentially overcome resistance in multiple myeloma.
Preclinical Combination Study Results (Illustrative Example based on search results):
| Combination Treatment | Effect on MM Cells (In vitro) | Effect on Tumor Growth (In vivo) | Source |
| This compound + Carfilzomib | Increased apoptosis and necrosis vs. single agents | Significantly reduced tumor growth vs. single agents | multiplemyelomahub.comresearchgate.netresearchgate.netnih.govoncotarget.com |
| This compound + Bortezomib | Increased apoptosis and necrosis vs. single agents | Significantly reduced tumor growth vs. single agents | multiplemyelomahub.comresearchgate.netresearchgate.netnih.govoncotarget.com |
| This compound + Dexamethasone | Enhanced anti-MM activity vs. single agents | Significantly reduced tumor growth vs. single agents | hematologyandoncology.netmultiplemyelomahub.comresearchgate.net |
| This compound + Lenalidomide | Enhanced anti-MM activity vs. single agents | Significantly reduced tumor growth vs. single agents | hematologyandoncology.netmultiplemyelomahub.comresearchgate.net |
| This compound + Dexamethasone + Lenalidomide or Pomalidomide | Most significant reduction in tumor growth observed in vivo | Most significant reduction in tumor growth observed in vivo | hematologyandoncology.net |
Molecular Insights and Pathway Modulation
Cytokine Signaling and Dysregulation in Cancer
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular communication network involved in various cellular processes, including growth, survival, and differentiation. hematologyandoncology.netnih.govoncotarget.com This pathway is often dysregulated in various tumor types, acting as a major mediator of cytokine activity. cancer.govnih.gov More than 50 cytokines and growth factors, such as interleukins and interferons, utilize the JAK/STAT pathway. nih.govoncotarget.com Aberrant activation of STAT proteins, downstream of JAKs, is associated with the development and progression of solid tumors. researchgate.net
Role of IL-6 Signaling in MM Pathogenesis
Interleukin-6 (IL-6) is a key cytokine that acts as a growth and survival factor for multiple myeloma cells. hematologyandoncology.netresearchgate.netoncotarget.comaacrjournals.org In MM, constitutive activation of the JAK-STAT pathway is frequently observed through the dysregulated signaling of cytokines like IL-6. aacrjournals.orgmultiplemyelomahub.com IL-6 activates JAK2, which subsequently augments downstream signaling effects. hematologyandoncology.netoncotarget.com IL-6 signaling plays a crucial role in promoting the growth, proliferation, and survival of myeloma cells. aacrjournals.org Beyond its direct effects on MM cells, IL-6 is also a potent stimulator of osteoclastogenesis and contributes to an immunosuppressive microenvironment in the bone marrow of myeloma patients. aacrjournals.org An important aspect of malignant progression in some plasmacytomas is the transition from dependence on IL-6 to an IL-6 independent state, which has been linked to constitutive activation and phosphorylation of STAT3. researchgate.net
INCB052793's Impact on Cytokine-Driven Pathways
This compound, as a selective JAK1 inhibitor, interferes with JAK-dependent signaling by specifically binding to and inhibiting the phosphorylation of JAK1. cancer.gov This action can lead to an inhibition of cellular proliferation in tumor cells where JAK1 is overexpressed. cancer.gov Since JAK1 is important for IL-6 signaling, inhibition of JAK1 by this compound can impact cytokine-driven pathways crucial for MM pathogenesis. aacrjournals.org Preclinical studies have evaluated the anti-MM effects of this compound, demonstrating its activity alone and in combination with conventional anti-MM agents. hematologyandoncology.netmultiplemyelomahub.com Studies using MM cell lines and primary tumor cells from patients showed that this compound inhibited cell viability. multiplemyelomahub.comnih.gov
Cross-Talk with Other Oncogenic Pathways
Interplay with Proteasome Pathway
Preclinical studies have shown that this compound can enhance the anti-MM efficacy of proteasome inhibitors (PIs) such as carfilzomib (B1684676) and bortezomib (B1684674). hematologyandoncology.netresearchgate.netaacrjournals.orgnih.gov In vitro studies using MM cell lines demonstrated that combinations of this compound with carfilzomib or bortezomib synergistically inhibited cell viability. oncotarget.comaacrjournals.org The proportion of apoptotic and necrotic myeloma cells was markedly higher when treated with the combination of this compound and PIs compared to single agents. researchgate.netoncotarget.com In vivo studies in mouse models bearing human MM tumors also showed that combinations of this compound with carfilzomib or bortezomib significantly reduced tumor growth compared to single agents. researchgate.netmultiplemyelomahub.com The proteasome pathway is responsible for the degradation of various intracellular proteins, and its inhibition can lead to the accumulation of ubiquitinated proteins, inducing cellular stress and apoptosis in MM cells. nih.govailab.bio
Interactive Data Table 1: Effect of this compound Combinations on MM Cell Viability (In Vitro)
| Cell Line | Combination with this compound | Effect on Cell Viability | Source |
| RPMI8226 | Carfilzomib | Synergistic Inhibition | aacrjournals.org |
| RPMI8226 | Bortezomib | Synergistic Inhibition | aacrjournals.org |
| U266 | Carfilzomib | Synergistic Inhibition | aacrjournals.org |
| U266 | Bortezomib | Synergistic Inhibition | aacrjournals.org |
| MM1S | Cyclophosphamide (B585) | Significant Decrease | aacrjournals.org |
| MM1S | Melphalan (B128) | Significant Decrease | aacrjournals.org |
| Primary MM Cells | Proteasome Inhibitors | Enhanced Inhibition | researchgate.netmultiplemyelomahub.com |
Interplay with Immunomodulatory Mechanisms
This compound has also been studied in combination with immunomodulatory agents (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), and glucocorticoids such as dexamethasone (B1670325). hematologyandoncology.netaacrjournals.orgmultiplemyelomahub.com While in vitro synergy was not consistently observed with IMiDs or dexamethasone, in vivo studies in MM xenograft models demonstrated that combinations of this compound with lenalidomide or dexamethasone showed a superior effect on tumor growth compared to the doublets of lenalidomide with dexamethasone or pomalidomide with dexamethasone. aacrjournals.org The triple combination of this compound with dexamethasone and lenalidomide or pomalidomide demonstrated the most significant effect on tumor growth. aacrjournals.org These findings suggest that this compound can enhance the anti-MM efficacy of immunomodulatory agents and glucocorticoids in vivo. hematologyandoncology.netresearchgate.net The JAK/STAT pathway can influence the tumor microenvironment and contribute to immunosuppression in MM. researchgate.netaacrjournals.org Inhibition of JAK proteins may enhance the anti-MM effects of other drugs, potentially by downregulating anti-tumor immune responses. researchgate.net
Interactive Data Table 2: Effect of this compound Combinations on MM Tumor Growth (In Vivo Xenograft Models)
| Combination with this compound | Effect on Tumor Growth vs. Single Agents | Effect on Tumor Growth vs. Doublets (DEX+LEN/POM) | Source |
| Dexamethasone | Superior effect | Superior effect (with DEX+LEN/POM) | aacrjournals.org |
| Lenalidomide | Superior effect | Superior effect (with DEX+LEN/POM) | aacrjournals.org |
| Pomalidomide | Superior effect | Superior effect (with DEX+LEN/POM) | aacrjournals.org |
| Carfilzomib | Significantly reduced tumors | Not applicable | researchgate.netmultiplemyelomahub.com |
| Bortezomib | Significantly reduced tumors | Not applicable | researchgate.netmultiplemyelomahub.com |
| Dexamethasone + Lenalidomide | Most significant effect | Most significant effect | aacrjournals.org |
| Dexamethasone + Pomalidomide | Most significant effect | Most significant effect | aacrjournals.org |
Links to Cell Survival and Growth Factors
The JAK/STAT pathway, targeted by this compound, is intrinsically linked to cell survival and growth factor signaling. hematologyandoncology.netnih.govoncotarget.comcsic.es Cytokines and growth factors that utilize the JAK/STAT pathway are critical for regulating cell growth, survival, and differentiation. hematologyandoncology.netnih.govoncotarget.com In cancer, including MM, dysregulation of this pathway contributes to uncontrolled cell proliferation and survival. cancer.govnih.govoncotarget.com IL-6, for instance, is a known growth and survival factor for MM cells, signaling through JAK2 and STAT proteins. hematologyandoncology.netresearchgate.netoncotarget.comaacrjournals.org By inhibiting JAK1, this compound can disrupt these survival signals. Preclinical studies have shown that this compound inhibits the viability of MM cell lines and primary tumor cells. multiplemyelomahub.comnih.gov The ability of growth factors to promote cell survival and inhibit apoptosis is well-established, and deprivation of growth factors can lead to apoptosis. csic.es The JAK/STAT pathway mediates the effects of many of these survival factors. hematologyandoncology.netnih.govoncotarget.comcsic.es
Emerging Research Directions for Incb052793
Further Elucidation of Detailed Molecular Interactions
Preclinical studies have established that INCB052793 functions by specifically binding to and inhibiting the phosphorylation of JAK1. cancer.gov This inhibition disrupts JAK-dependent signaling pathways, which are often dysregulated in various tumor types and play a significant role in cytokine activity. cancer.gov The JAK-STAT pathway, a major mediator of cytokine signaling, is frequently implicated in the pathogenesis of multiple myeloma, contributing to tumor cell growth, survival, and the development of drug resistance. nih.govresearchgate.netoncotarget.com
Further research is aimed at a more detailed understanding of the specific molecular interactions downstream of JAK1 inhibition by this compound in different cellular contexts. This includes investigating how the inhibition of JAK1 precisely impacts the activation and function of downstream STAT proteins and other signaling molecules involved in proliferation, survival, and immune modulation within the tumor microenvironment. Understanding these intricate molecular details is crucial for fully appreciating the therapeutic potential and limitations of selective JAK1 inhibition.
Identification of Predictive Biomarkers in Preclinical Models
Identifying predictive biomarkers in preclinical models is a critical step in advancing precision oncology. crownbio.comuni-muenchen.de Preclinical biomarkers are utilized in laboratory and animal studies to assess drug safety, efficacy, and mechanisms before human trials commence. crownbio.com For this compound, research is focusing on identifying molecular or cellular characteristics that can predict the likelihood of response to treatment in preclinical models.
Given the role of JAK-STAT signaling in MM pathogenesis, potential biomarkers could include specific mutations or altered expression levels within the JAK-STAT pathway components or related cytokines. nih.govresearchgate.netoncotarget.com Preclinical studies have shown that dysregulated signaling of cytokines like IL-6 contributes to constitutive activation of the JAK-STAT pathway in MM. multiplemyelomahub.com Identifying biomarkers that indicate reliance on JAK1 signaling in specific preclinical models could help stratify future studies and potentially inform patient selection strategies if the compound were to advance clinically. The integration of multi-omics data and computational models in preclinical high-throughput screens is being explored to facilitate the discovery of such predictive biomarkers. uni-muenchen.de
Development of Novel Combinatorial Strategies in Preclinical Settings
A significant area of preclinical investigation for this compound involves exploring its use in combination with other anti-cancer agents. Studies in multiple myeloma cell lines and xenograft models have demonstrated that this compound can enhance the anti-MM efficacy of conventional agents such as proteasome inhibitors (carfilzomib, bortezomib), immunomodulatory agents (lenalidomide), and glucocorticoids (dexamethasone). hematologyandoncology.netoncotarget.commultiplemyelomahub.comresearchgate.netaacrjournals.org Combinations of this compound with these agents have shown a higher percentage of total cell death compared to single agents in vitro. hematologyandoncology.netnih.govoncotarget.com In human MM xenograft models in SCID mice, treatment with this compound in combination resulted in significantly reduced tumor volumes compared to single agents. multiplemyelomahub.com
Future preclinical research aims to develop novel combinatorial strategies, potentially involving other targeted therapies or immunotherapies, to overcome resistance mechanisms and improve therapeutic outcomes. This includes investigating combinations that might synergistically inhibit parallel survival pathways or enhance anti-tumor immune responses.
Preclinical Combination Study Findings for this compound in Multiple Myeloma
| Combination Agent(s) | Preclinical Model(s) | Observed Effect |
| Carfilzomib (B1684676) or Bortezomib (B1684674) (Proteasome Inhibitors) | MM cell lines (RPMI8226), Primary MM cells | Markedly higher proportion of apoptotic and necrotic cells compared to single agents. nih.govoncotarget.comresearchgate.net |
| Lenalidomide (B1683929) (Immunomodulatory Agent) | MM cell lines, MM xenografts in SCID mice | Enhanced anti-MM efficacy and reduced tumor growth compared to single agents. hematologyandoncology.netmultiplemyelomahub.com |
| Dexamethasone (B1670325) (Glucocorticoid) | MM cell lines, MM xenografts in SCID mice | Enhanced anti-MM efficacy and reduced tumor growth compared to single agents. hematologyandoncology.netmultiplemyelomahub.com |
| Carfilzomib, Bortezomib, Dexamethasone, or Lenalidomide | MM xenografts in SCID mice | Significantly reduced tumor volume compared to vehicle control and single agents. multiplemyelomahub.com |
Investigation of Tissue-Specific Responses in Preclinical Models
While preclinical studies on this compound have primarily focused on multiple myeloma, investigating its effects and the underlying mechanisms in other tissue types and cancer models is an important emerging direction. researchgate.net Understanding how the compound behaves and the specific responses it elicits in different tissue microenvironments is crucial, as the role of JAK1 signaling and its downstream effects can vary depending on the cellular context and the specific tumor type. This includes exploring potential anti-tumor activity in other hematologic malignancies or solid tumors where JAK-STAT signaling may play a significant role. quoteddata.comnih.gov Preclinical studies using diverse cancer models can help determine the potential breadth of this compound's activity and identify specific cancer types that may be more responsive to JAK1 inhibition.
Advanced Preclinical Models for Efficacy and Mechanism Validation (e.g., Organoids, Complex Co-culture Systems)
Advanced preclinical models, such as organoids and complex co-culture systems, are becoming increasingly valuable tools for cancer research, offering a more physiologically relevant environment than traditional 2D cell cultures or even some in vivo models. crownbio.comhuborganoids.nlnih.govmednexus.org These models can better recapitulate the heterogeneity and intricate interactions within the tumor microenvironment, including the presence of immune and stromal cells. crownbio.comnih.govmednexus.orgnews-medical.net
Future preclinical research with this compound is likely to increasingly utilize these advanced models to validate efficacy findings and further elucidate mechanisms of action. Co-culturing tumor organoids with immune cells, for example, can provide insights into how this compound might influence anti-tumor immune responses or overcome immune-mediated resistance mechanisms. crownbio.comhuborganoids.nlnih.govnews-medical.net These complex systems can offer a more predictive platform for evaluating the compound's potential in a context that more closely mirrors the human tumor environment, aiding in the translation of preclinical findings. crownbio.commednexus.org
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating the mechanism of action (MOA) of INCB052793 in preclinical studies?
- Methodological Guidance: Begin with in vitro assays (e.g., kinase inhibition profiling ) to identify primary targets, followed by in vivo models (e.g., xenograft tumors) to validate efficacy. Use dose-response curves and control groups to isolate compound-specific effects . Ensure reproducibility by adhering to standardized protocols for cell culture and animal handling .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
- Methodological Guidance: Apply the 3+3 phase I trial design, monitoring dose-limiting toxicities (DLTs) and pharmacokinetic (PK) parameters like AUC and Cmax. Use adaptive trial designs if early data indicates nonlinear PK behavior . Statistical tools like Bayesian modeling can optimize dose selection .
Q. What are the key considerations for validating biomarkers associated with this compound response in clinical trials?
- Methodological Guidance: Prioritize biomarkers identified in preclinical studies (e.g., phospho-proteomic signatures). Use multiplex assays (e.g., Luminex) for high-throughput validation. Ensure analytical validity through intra- and inter-laboratory reproducibility tests .
Q. How can researchers address variability in this compound potency across different cell lines?
- Methodological Guidance: Normalize data using housekeeping genes (e.g., GAPDH) and include multiple cell lines with diverse genetic backgrounds. Perform sensitivity analyses to identify confounding factors (e.g., efflux pump expression) .
Advanced Research Questions
Q. What statistical approaches are recommended for resolving contradictory efficacy data between this compound monotherapy and combination regimens?
- Methodological Guidance: Use meta-analysis to aggregate data across studies, adjusting for heterogeneity via random-effects models. Apply machine learning (e.g., LASSO regression) to identify predictive variables (e.g., tumor microenvironment features) that explain discordant results .
Q. How can researchers optimize the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in heterogeneous patient populations?
- Methodological Guidance: Implement population PK-PD models (e.g., NONMEM) to account for covariates like renal/hepatic function. Validate models using bootstrapping or visual predictive checks. Incorporate real-world data (RWD) to refine parameter estimates .
Q. What methodologies are effective for identifying off-target effects of this compound in multi-omics datasets?
- Methodological Guidance: Integrate transcriptomic, proteomic, and metabolomic data via pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Use CRISPR-Cas9 screens to validate candidate off-targets. Apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How should researchers design a longitudinal study to assess resistance mechanisms to this compound?
- Methodological Guidance: Collect serial biopsies or liquid biopsies (ctDNA) at baseline, on-treatment, and progression. Use single-cell sequencing to resolve clonal heterogeneity. Apply time-to-event analyses (e.g., Cox proportional hazards) to correlate genetic changes with clinical outcomes .
Methodological Frameworks
- For Hypothesis Formulation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure clinical questions .
- For Data Contradictions : Use triangulation (e.g., cross-validate findings via orthogonal assays) and sensitivity analyses to isolate confounding variables .
- For Ethical Compliance : Align preclinical and clinical protocols with ARRIVE 2.0 and CONSORT guidelines to ensure transparency and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
